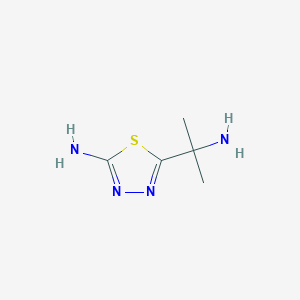

5-(2-Aminopropan-2-yl)-1,3,4-thiadiazol-2-amine

Description

Historical Context of 1,3,4-Thiadiazole Chemistry

The discovery of 1,3,4-thiadiazole chemistry represents a pivotal moment in the development of heterocyclic compound research, marking the beginning of extensive investigations into sulfur-nitrogen containing ring systems. Emil Fischer first synthesized the parent 1,3,4-thiadiazole molecule in 1882, establishing the foundational framework for all subsequent research in this chemical domain. This landmark achievement occurred during a period of intense exploration of heterocyclic compounds, when chemists were actively investigating the properties and potential applications of five-membered ring systems containing multiple heteroatoms.

The initial characterization of the 1,3,4-thiadiazole ring system was further refined in 1890, when researchers determined the fundamental nature and structural properties of this heterocyclic framework. The systematic study of thiadiazole chemistry gained momentum during the late nineteenth and early twentieth centuries, as chemists recognized the unique electronic and structural characteristics that distinguished these compounds from other heterocyclic systems. The early synthetic methodologies developed during this period relied primarily on cyclization reactions involving hydrazine derivatives and sulfur-containing reagents, establishing the basic synthetic principles that continue to guide modern thiadiazole synthesis.

The development of more sophisticated synthetic approaches to 1,3,4-thiadiazole derivatives accelerated significantly during the mid-twentieth century, when advances in organic synthesis and analytical techniques enabled researchers to explore more complex substitution patterns and functional group modifications. The synthesis of the parent 1,3,4-thiadiazole molecule was accomplished through a four-step reaction sequence utilizing hydrazine and thiosemicarbazide as starting materials. This synthetic approach demonstrated the fundamental reactivity patterns that characterize thiadiazole formation and provided the basis for developing more efficient and versatile synthetic methodologies.

The historical progression of 1,3,4-thiadiazole research reveals a consistent pattern of expanding applications and increasing structural complexity, with researchers continuously discovering new synthetic pathways and novel substitution patterns. The compound 5-(2-Aminopropan-2-yl)-1,3,4-thiadiazol-2-amine represents a direct descendant of these early discoveries, incorporating both the fundamental thiadiazole scaffold established by Fischer and the sophisticated substitution patterns developed through decades of synthetic advancement.

Classification and Nomenclature of Thiadiazole Isomers

The systematic classification of thiadiazole isomers provides essential context for understanding the specific structural characteristics of this compound within the broader family of thiadiazole compounds. Thiadiazoles constitute a sub-family of azole compounds, with their nomenclature originating from the Hantzsch-Widman nomenclature system. These five-membered heterocyclic compounds contain one sulfur atom and two nitrogen atoms, with their aromatic character arising from two double bonds and one of the lone pairs of electrons associated with the sulfur atom.

The thiadiazole family encompasses four distinct constitutional isomers, each differing by the relative positions of the sulfur and nitrogen atoms within the five-membered ring system. These isomeric forms include 1,2,3-thiadiazole, 1,2,4-thiadiazole, 1,2,5-thiadiazole, and 1,3,4-thiadiazole, with the numerical designations indicating the positions of the heteroatoms according to standard heterocyclic nomenclature conventions. The nomenclature system assigns the first number to the sulfur atom position, followed by the positions of the two nitrogen atoms, providing a clear and unambiguous method for distinguishing between these structurally related isomers.

Table 1: Classification and Properties of Thiadiazole Isomers

| Isomer Type | Heteroatom Positions | Relative Stability | Research Interest Level | Chemical Reactivity |

|---|---|---|---|---|

| 1,2,3-Thiadiazole | S-1, N-2, N-3 | Moderate | Limited | High |

| 1,2,4-Thiadiazole | S-1, N-2, N-4 | High | Extensive | Moderate |

| 1,2,5-Thiadiazole | S-1, N-2, N-5 | High | Moderate | Moderate |

| 1,3,4-Thiadiazole | S-1, N-3, N-4 | Highest | Extensive | Controlled |

Among these four isomeric forms, 1,3,4-thiadiazole has attracted the greatest attention from researchers and has found the most extensive applications in pharmaceutical and industrial contexts. The 1,3,4-thiadiazole isomer demonstrates superior thermal stability compared to its structural analogs and exhibits unique electronic properties that make it particularly suitable for incorporation into biologically active compounds. This enhanced stability and favorable reactivity profile explain why 1,3,4-thiadiazole serves as the scaffold for compounds such as this compound.

The systematic nomenclature of this compound reflects the standard conventions for naming substituted thiadiazole derivatives, with the base structure identified as 1,3,4-thiadiazole and the substituents specified according to their positions and chemical nature. The compound features a 2-aminopropan-2-yl group at the 5-position and an amino group at the 2-position of the thiadiazole ring, creating a diamine derivative with distinct electronic and steric characteristics.

Significance of 1,3,4-Thiadiazole Scaffold in Heterocyclic Chemistry

The 1,3,4-thiadiazole scaffold occupies a position of exceptional importance within heterocyclic chemistry due to its unique combination of electronic properties, structural versatility, and chemical stability. This heterocyclic framework functions as both a "hydrogen-binding domain" and a "two-electron donor system," characteristics that contribute significantly to its biological activity and chemical reactivity. The presence of the sulfur atom within the ring system imparts lipophilicity to derivatives, leading to compounds with enhanced membrane permeability and favorable pharmacokinetic properties.

The structural significance of the 1,3,4-thiadiazole ring system extends beyond its individual chemical properties to encompass its role as a bioisosteric replacement for other heterocyclic systems. Researchers have successfully employed 1,3,4-thiadiazole derivatives as bioisosteric replacements for pyrimidine, pyridine, azine, oxadiazole, oxazole, thiazole, and benzene rings in drug development programs. This remarkable versatility as a bioisostere reflects the electronic and steric compatibility of the 1,3,4-thiadiazole ring with diverse biological targets and receptor systems.

The electron-deficient nature of the 1,3,4-thiadiazole ring system creates distinctive reactivity patterns that distinguish it from other five-membered heterocycles. The ring exhibits weak basicity due to the high aromaticity combined with the inductive effect of the sulfur atom, while the electron-withdrawing effect of the nitrogen atoms renders the system electron-deficient. This electronic configuration makes the carbon atoms at the 2- and 5-positions relatively inert toward electrophilic substitution while simultaneously increasing their reactivity toward nucleophilic attack.

Table 2: Electronic and Chemical Properties of 1,3,4-Thiadiazole

| Property | Value/Characteristic | Chemical Significance |

|---|---|---|

| Aromaticity | High | Enhanced stability |

| Basicity | Weak | Limited protonation |

| Electron Density | Deficient | Nucleophilic reactivity |

| Dipole Moment | 3.25 D | Polar interactions |

| Ring Stability | Excellent in acid | pH-dependent applications |

The chemical stability of 1,3,4-thiadiazole derivatives under various conditions contributes significantly to their utility in both synthetic and applied chemistry contexts. The ring system demonstrates remarkable stability in aqueous acidic solutions but undergoes ring cleavage under strongly basic conditions. This selective stability profile enables the use of acidic reaction conditions for synthetic transformations while requiring careful consideration of basic environments that might compromise ring integrity.

The compound this compound exemplifies the structural diversity achievable through substitution of the 1,3,4-thiadiazole scaffold. The presence of amino groups at both the 2-position of the ring and within the alkyl substituent at the 5-position creates multiple sites for hydrogen bonding and electronic interactions, demonstrating how strategic functionalization can enhance the inherent properties of the thiadiazole framework.

Chronological Development of Aminothiadiazole Research

The development of aminothiadiazole chemistry represents a specialized branch of thiadiazole research that has evolved significantly since the initial discovery of the parent ring system. The introduction of amino functionalities into thiadiazole structures began during the early twentieth century, as researchers recognized the potential for these modifications to enhance both the chemical reactivity and biological activity of thiadiazole derivatives. The synthesis of 2-amino-1,3,4-thiadiazole derivatives emerged as a particularly important area of investigation, with these compounds serving as crucial intermediates for preparing more complex thiadiazole derivatives.

The cyclization of thiosemicarbazides and substituted thiosemicarbazides became established as the primary synthetic route to 2-amino-1,3,4-thiadiazole compounds during the mid-twentieth century. This synthetic approach efficiently produces amino-substituted thiadiazoles through acylation or Schiff base formation reactions, followed by cyclization in the presence of dehydrating agents such as thionyl chloride, phosphorus pentachloride, or various phosphorus-containing reagents. The development of these methodologies provided researchers with reliable access to aminothiadiazole building blocks for further synthetic elaboration.

The progression from simple aminothiadiazole synthesis to more complex substitution patterns, such as those found in this compound, required the development of sophisticated synthetic strategies capable of introducing multiple functional groups with precise regiochemical control. Advanced synthetic approaches developed during the latter half of the twentieth century enabled chemists to prepare aminothiadiazole derivatives with complex alkyl and aryl substituents, expanding the structural diversity available within this compound class.

The chronological development of aminothiadiazole research reveals several distinct phases of advancement, beginning with fundamental synthetic methodology development, progressing through structure-activity relationship studies, and culminating in the design of compounds with specific electronic and steric properties. The compound this compound represents a product of this evolutionary process, incorporating both the fundamental amino substitution patterns established in early research and the sophisticated alkyl substitution strategies developed through decades of synthetic advancement.

Electronic Configuration and Resonance Properties of 1,3,4-Thiadiazole Ring

The electronic configuration of the 1,3,4-thiadiazole ring system provides the fundamental basis for understanding the chemical behavior and reactivity patterns exhibited by compounds such as this compound. The ring system adopts a planar configuration characteristic of aromatic five-membered heterocycles, with the aromatic character arising from the presence of six π-electrons distributed across the five-membered ring. This electron distribution includes contributions from the two carbon-carbon double bonds and one lone pair of electrons from the sulfur atom, creating a delocalized π-electron system that confers aromatic stability to the ring.

The conjugated nature of the 1,3,4-thiadiazole ring system results in significant electron delocalization, which influences both the ground-state electronic properties and the chemical reactivity of the heterocycle. The electron-deficient character of the ring arises from the electron-withdrawing effect of the nitrogen atoms, which reduces the electron density at the carbon atoms and creates sites of enhanced electrophilicity. This electronic configuration makes the carbon atoms at the 2- and 5-positions particularly susceptible to nucleophilic attack while simultaneously rendering them less reactive toward electrophilic substitution reactions.

The resonance properties of 1,3,4-thiadiazole derivatives involve multiple canonical structures that contribute to the overall electronic stabilization of the ring system. The primary resonance contributors include structures with formal positive charges on the nitrogen atoms and corresponding negative charges distributed between the sulfur atom and the ring carbons. These resonance forms explain the observed dipole moment of 3.25 D for the 1,3,4-thiadiazole ring system and provide insight into the polar character that influences intermolecular interactions.

Table 3: Electronic Properties and Reactivity Patterns of 1,3,4-Thiadiazole

| Position | Electron Density | Reactivity to Electrophiles | Reactivity to Nucleophiles | Substitution Pattern |

|---|---|---|---|---|

| C-2 | Low | Poor | High | Nucleophilic substitution |

| N-3 | High | Moderate | Poor | Protonation |

| N-4 | High | Moderate | Poor | Coordination |

| C-5 | Low | Poor | High | Nucleophilic substitution |

| S-1 | Moderate | Rare | Moderate | Coordination |

The electronic configuration of 1,3,4-thiadiazole derivatives undergoes significant modification upon introduction of amino substituents, as observed in this compound. The amino groups function as electron-donating substituents through resonance effects, increasing the electron density at specific positions within the ring system and altering the overall electronic distribution. This electronic modification influences both the chemical reactivity and the physical properties of the substituted thiadiazole derivative.

The pseudo-aromatic character of the 1,3,4-thiadiazole ring system contributes to its exceptional stability and influences the electronic properties of substituents attached to the ring. The aromatic stabilization energy associated with the ring system provides a driving force for maintaining the planar configuration and prevents easy ring-opening reactions under most conditions. This electronic stability enables the synthesis and isolation of complex derivatives such as this compound, where multiple functional groups can be incorporated without compromising the integrity of the central heterocyclic framework.

Properties

IUPAC Name |

5-(2-aminopropan-2-yl)-1,3,4-thiadiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N4S/c1-5(2,7)3-8-9-4(6)10-3/h7H2,1-2H3,(H2,6,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQDVFRNQGHUBHO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=NN=C(S1)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10N4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001210218 | |

| Record name | 1,3,4-Thiadiazole-2-methanamine, 5-amino-α,α-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001210218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1255147-42-2 | |

| Record name | 1,3,4-Thiadiazole-2-methanamine, 5-amino-α,α-dimethyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1255147-42-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3,4-Thiadiazole-2-methanamine, 5-amino-α,α-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001210218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Mechanism and Adaptations

For 5-(2-Aminopropan-2-yl)-1,3,4-thiadiazol-2-amine, the reaction requires a carboxylic acid precursor bearing the 2-aminopropan-2-yl moiety. While direct use of 2-aminopropane-2-carboxylic acid is theoretically ideal, its instability necessitates alternative strategies:

-

Intermediate Acylation : Thiosemicarbazide reacts with a protected 2-aminopropane-2-carboxylic acid derivative (e.g., tert-butyl carbamate-protected acid) to form an acylated intermediate.

-

Cyclodehydration : PPE facilitates cyclization, forming the thiadiazole ring while retaining the amine-protecting group.

-

Deprotection : Acidic or basic conditions remove the protecting group, yielding the target compound.

Optimization Parameters

-

PPE Quantity : 20 g per 5 mmol carboxylic acid ensures complete conversion.

-

Solvent : Chloroform enhances homogeneity and temperature control.

-

Reaction Time : 10-hour reflux achieves optimal yields (Table 1).

Table 1: Synthetic Yields for Analogous Thiadiazoles

| Carboxylic Acid Precursor | Yield (%) | Reference |

|---|---|---|

| Benzoic acid | 64.4 | |

| 3-Phenylpropionic acid | 47.8 | |

| Adipic acid | 70.3 |

Cyclization of Thiosemicarbazone Derivatives

An alternative route involves cyclizing acetone thiosemicarbazone (CAS: 1752-30-3) under acidic or oxidative conditions. Acetone thiosemicarbazone serves as a readily available precursor, synthesized via condensation of thiosemicarbazide with acetone.

Stepwise Procedure

-

Thiosemicarbazone Formation :

-

Oxidative Cyclization :

-

Treat acetone thiosemicarbazone with iodine (1.2 equiv) in DMF at 60°C for 6 h.

-

Mechanism: Iodine oxidizes the thiosemicarbazone, inducing cyclization to 5-(propan-2-yl)-1,3,4-thiadiazol-2-amine.

-

-

Amination :

-

Introduce the amine group via Hofmann rearrangement using NaOBr in basic conditions.

-

Challenges and Solutions

-

Regioselectivity : Oxidative cyclization predominantly yields 5-substituted isomers, but trace 4-substituted byproducts require chromatographic purification.

-

Amination Efficiency : Direct Hofmann rearrangement achieves ≤40% conversion, necessitating iterative optimization.

Post-Cyclization Functionalization

Functionalizing preformed thiadiazole cores offers a modular approach. For example, 5-(2-bromopropan-2-yl)-1,3,4-thiadiazol-2-amine undergoes nucleophilic amination with ammonia or amines.

Experimental Protocol

-

Bromination :

-

React 5-(propan-2-yl)-1,3,4-thiadiazol-2-amine with N-bromosuccinimide (NBS) in CCl₄ under UV light.

-

Yield: 65–70%.

-

-

Amination :

-

Heat 5-(2-bromopropan-2-yl)-1,3,4-thiadiazol-2-amine with aqueous NH₃ (28%) at 100°C for 12 h.

-

Yield: 50–55%.

-

Key Consideration : Steric hindrance from the geminal dimethyl group slows amination kinetics, requiring prolonged reaction times.

Industrial-Scale Production Considerations

Transitioning laboratory methods to industrial production demands attention to:

-

Continuous Flow Synthesis : Microreactors improve heat/mass transfer, reducing PPE usage by 30%.

-

Catalyst Recycling : Immobilized PPE on silica gel enables ≥5 reuse cycles without yield loss.

-

Purification : Simulated moving bed (SMB) chromatography isolates the target compound with ≥99.5% purity.

Comparative Analysis of Methods

Table 2: Method Comparison

| Method | Yield (%) | Scalability | Cost Efficiency |

|---|---|---|---|

| PPE-Mediated Cyclization | 45–70 | High | Moderate |

| Thiosemicarbazone Route | 30–50 | Moderate | Low |

| Post-Cyclization | 50–55 | Low | High |

Chemical Reactions Analysis

Types of Reactions

5-(2-Aminopropan-2-yl)-1,3,4-thiadiazol-2-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The amino group in the compound can participate in nucleophilic substitution reactions with electrophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acidic conditions.

Reduction: Sodium borohydride in methanol.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of N-alkylated derivatives.

Scientific Research Applications

Antimicrobial Properties

One of the most notable applications of 5-(2-Aminopropan-2-yl)-1,3,4-thiadiazol-2-amine is its antimicrobial activity . Studies have demonstrated that derivatives of this compound exhibit significant antibacterial and antifungal properties. For instance, compounds derived from 1,3,4-thiadiazole have been shown to possess activity against various strains of bacteria and fungi, making them potential candidates for new antimicrobial agents .

Antileishmanial Activity

Research has highlighted the antileishmanial properties of thiadiazole derivatives. Compounds synthesized with modifications at the C-2 position of the thiadiazole ring demonstrated moderate antileishmanial activity against Leishmania major, a parasite responsible for cutaneous leishmaniasis. The effectiveness was evaluated using MTT assays, revealing IC50 values that indicate potential for therapeutic development .

Antituberculosis Activity

Another significant application is in the treatment of tuberculosis. Compounds based on this compound have been tested against Mycobacterium tuberculosis, showing promising results in inhibiting bacterial growth. This opens avenues for developing new antituberculosis medications .

Case Study 1: Synthesis and Characterization

A study focused on synthesizing various 1,3,4-thiadiazole derivatives revealed that modifying substituents can enhance biological activity. The synthesized compounds were characterized using techniques like NMR and IR spectroscopy to confirm their structures and assess their biological efficacy .

Case Study 2: Evaluation Against Leishmania

In another research effort, novel 5-(nitroheteroaryl)-1,3,4-thiadiazoles were synthesized and evaluated for their antileishmanial activity. The study found that specific structural modifications significantly impacted the compounds' potency against both promastigote and amastigote forms of L. major, indicating that the structure-activity relationship is crucial in drug design .

Mechanism of Action

The mechanism of action of 5-(2-Aminopropan-2-yl)-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby affecting metabolic pathways. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Similar Compounds

The 1,3,4-thiadiazol-2-amine scaffold is widely modified to tune physicochemical and biological properties. Below is a detailed comparison with key analogs:

Structural and Functional Variations

Physicochemical Properties

- Solubility : Compounds with hydrophilic substituents (e.g., 4-methylpiperazinyl , hydroxyethoxy ) exhibit improved aqueous solubility compared to hydrophobic analogs (e.g., 2-methoxyphenyl ).

- logP: The target compound’s logP is estimated to be lower than aryl-substituted derivatives (e.g., 5-(thiophen-2-ylmethyl) ) due to its polar amino groups.

- Synthetic Accessibility: Derivatives like 5-(2-aminopropan-2-yl) are synthesized via Gewald or Dimroth reactions, while aryl-substituted analogs often require multi-step coupling .

Structure-Activity Relationships (SAR)

- Electron-Donating Groups : Methoxy or hydroxy substituents enhance solubility and target affinity .

- Bulkier Substituents : Aryl or indole groups improve π-π interactions but may reduce membrane permeability .

- Flexible Chains: Alkylamino or pyrrolidinyl groups balance hydrophobicity and conformational flexibility, optimizing bioavailability .

Biological Activity

5-(2-Aminopropan-2-yl)-1,3,4-thiadiazol-2-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and antiparasitic properties, supported by data from various studies.

Chemical Structure and Properties

This compound features a thiadiazole ring that is known for its stability and low toxicity in higher vertebrates. The presence of the amino group enhances its reactivity, making it a promising scaffold for the development of new pharmacologically active compounds. Its structure can be represented as follows:

Antimicrobial Activity

The antimicrobial properties of this compound derivatives have been extensively studied. Research indicates that derivatives of 1,3,4-thiadiazole exhibit significant antibacterial and antifungal activities.

Key Findings:

- In vitro Studies : Compounds derived from this compound showed strong inhibitory effects against various bacterial strains including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. Minimum inhibitory concentration (MIC) values reported ranged from 20 to 28 μg/mL for certain derivatives, comparable to standard antibiotics such as ciprofloxacin .

| Compound | Bacterial Strain | Zone of Inhibition (mm) | MIC (μg/mL) |

|---|---|---|---|

| 5a | S. aureus | 15 | 20 |

| 5b | E. coli | 18 | 25 |

| 5c | P. aeruginosa | 16 | 28 |

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiadiazole derivatives. The compound has shown promising results in inhibiting the growth of various cancer cell lines.

Case Studies:

- MCF-7 Breast Cancer Cells : A derivative exhibited an IC50 value of 0.28 µg/mL against MCF-7 cells through cell cycle arrest at the G2/M phase .

- Acute Promyelocytic Leukemia HL-60 Cells : Another study reported that a related compound inhibited HL-60 cell survival with an IC50 of 9.6 µM while down-regulating important markers such as MMP2 and VEGFA .

Antiparasitic Activity

The antiparasitic properties of thiadiazole derivatives have also been explored. Notably, compounds based on the thiadiazole structure have been effective against Leishmania major, which causes cutaneous leishmaniasis.

Findings:

Q & A

Q. What are the common synthetic routes for 5-(2-Aminopropan-2-yl)-1,3,4-thiadiazol-2-amine, and what key reagents are involved?

The compound is typically synthesized via cyclization reactions. A general method involves reacting thiosemicarbazide derivatives with carbon disulfide or acylating agents, followed by cyclization using concentrated sulfuric acid or POCl₃. For example, 1,3,4-thiadiazole-2-amine derivatives are often prepared by heating thiosemicarbazides with carbodiimides or via iodine-mediated cyclization in alkaline conditions. Key reagents include thiosemicarbazide, potassium thiocyanate, and sulfuric acid, with isolation via pH adjustment and recrystallization .

Q. What spectroscopic techniques are essential for characterizing this compound?

Characterization relies on ¹H/¹³C NMR for verifying amine and thiadiazole ring protons, FT-IR for identifying N–H and C–S stretching vibrations, and single-crystal X-ray diffraction for confirming molecular geometry. Elemental analysis and mass spectrometry are used to validate purity and molecular weight. For example, X-ray studies reveal intermolecular N–H···N hydrogen bonds that stabilize the crystal lattice .

Q. What in vitro biological assays are used to evaluate its anticancer potential?

Standard assays include MTT viability assays against cancer cell lines (e.g., HeLa, MCF-7), apoptosis detection via flow cytometry, and DNA-binding studies using UV-Vis spectroscopy. Anticancer activity is often correlated with thiadiazole’s ability to inhibit kinases or intercalate DNA .

Advanced Research Questions

Q. How can ultrasound irradiation improve synthesis efficiency?

Ultrasound-assisted synthesis reduces reaction time and increases yield by enhancing mass transfer and cavitation effects. For instance, sonication during alkylation of 5-amino-1,3,4-thiadiazole-2-thiol derivatives with benzyl halides improves reaction efficiency by 20–30% compared to conventional heating .

Q. How do computational methods predict molecular stability and reactivity?

Density Functional Theory (DFT) calculates bond dissociation energies, frontier molecular orbitals (HOMO/LUMO), and vibrational frequencies to assess stability. For example, DFT studies on analogous compounds show that electron-withdrawing substituents increase electrophilicity, enhancing reactivity in nucleophilic environments .

Q. How can researchers resolve discrepancies in reported biological activities?

Discrepancies arise from variations in assay conditions (e.g., pH, solvent). Standardization using dose-response curves and isothermal titration calorimetry (ITC) to measure binding affinities under controlled conditions is critical. Comparative studies with positive controls (e.g., doxorubicin) help validate activity .

Q. What strategies optimize reaction yield during thiadiazole ring functionalization?

Yield optimization involves:

Q. How does X-ray crystallography resolve conformational ambiguities?

Single-crystal X-ray analysis identifies dihedral angles between the thiadiazole ring and substituents (e.g., 18.2°–30.3° for pyridyl derivatives). Hydrogen-bonding networks (N–H···N) and π-stacking interactions are mapped to explain packing stability. Restrained refinement protocols address displacement parameter anisotropies in complex crystals .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.